(1S)-4,4,4-trifluoro-1-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-(trifluoromethyl)butane-1,3-diol
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Overview
Description
NSC12 is a steroidal derivative known for its ability to act as a pan-fibroblast growth factor (FGF) trap. This compound has shown promising antitumor activity in various cancer models, particularly those dependent on FGF signaling .
Preparation Methods
The synthesis of NSC12 involves several key steps. The compound was identified through virtual screening from a National Cancer Institute small molecule library. The synthetic route includes the generation of diastereoisomers, with only one isomer acting as an effective FGF trap . The synthesis involves the use of NMR spectroscopy and in silico conformational analysis to characterize and identify the active compound .
Chemical Reactions Analysis
NSC12 undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s chemical modifications have been explored to investigate structure-activity relationships, focusing on the role of the bis(trifluoromethyl) 1,3-propanediol chain, the stereochemistry at C20, and functionalization of the C3 position . These modifications have led to the development of derivatives with enhanced antitumor activity .
Scientific Research Applications
NSC12 has been extensively studied for its potential therapeutic applications. It acts as a pan-FGF trap, inhibiting the interaction between FGF2 and its receptors, thereby blocking FGF-dependent receptor activation, cell proliferation, and tumor growth . This compound has shown efficacy in treating FGF-dependent lung tumors and multiple myeloma . Additionally, NSC12 has been investigated for its role in inhibiting angiogenesis and tumor progression in various cancer models .
Mechanism of Action
NSC12 exerts its effects by inhibiting the FGF/FGFR signaling pathway. This inhibition leads to the suppression of downstream signaling pathways, such as the MAPK cascade and the PI3K-Akt pathway, which are crucial for cellular proliferation and survival . The compound induces oxidative stress and apoptosis in cancer cells, with the reduction of c-Myc protein levels playing a key role in this process .
Comparison with Similar Compounds
NSC12 is unique in its ability to act as a nonpeptidic, orally available FGF trap. Similar compounds include tyrosine kinase inhibitors (TKIs) and anti-FGFR antibodies or peptides, which also target the FGF/FGFR system . NSC12’s nonpeptidic nature and oral availability make it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C24H34F6O3 |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
(1S)-4,4,4-trifluoro-1-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-(trifluoromethyl)butane-1,3-diol |
InChI |
InChI=1S/C24H34F6O3/c1-20-9-7-14(31)11-13(20)3-4-15-16-5-6-18(21(16,2)10-8-17(15)20)19(32)12-22(33,23(25,26)27)24(28,29)30/h3,14-19,31-33H,4-12H2,1-2H3/t14-,15-,16-,17-,18+,19-,20-,21-/m0/s1 |
InChI Key |
OHKBOEWLASAFLW-FJWDNACWSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2[C@H](CC(C(F)(F)F)(C(F)(F)F)O)O)CC=C4[C@@]3(CC[C@@H](C4)O)C |
Canonical SMILES |
CC12CCC3C(C1CCC2C(CC(C(F)(F)F)(C(F)(F)F)O)O)CC=C4C3(CCC(C4)O)C |
Origin of Product |
United States |
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